
2-Methoxy-1-methyl-3-vinylbenzene
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
2-Methoxy-1-methyl-3-vinylbenzene can be synthesized through several methods, including:
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution and vinylation reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.
化学反応の分析
Types of Reactions
2-Methoxy-1-methyl-3-vinylbenzene undergoes various chemical reactions, including:
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Ethyl-substituted benzene derivatives
Substitution: Varied substituted benzene derivatives depending on the nucleophile used
科学的研究の応用
2-Methoxy-1-methyl-3-vinylbenzene has several applications in scientific research:
作用機序
The mechanism of action of 2-Methoxy-1-methyl-3-vinylbenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic attack, facilitating substitution reactions.
Vinyl Group Reactions: The vinyl group can undergo addition reactions, forming new carbon-carbon bonds.
類似化合物との比較
2-Methoxy-1-methyl-3-vinylbenzene can be compared with other similar compounds such as:
Anethole: Similar structure but lacks the methyl group on the benzene ring.
Eugenol: Contains a methoxy group and a vinyl group but has a hydroxyl group instead of a methyl group.
Isoeugenol: Similar to eugenol but with a different position of the vinyl group.
These comparisons highlight the unique combination of functional groups in this compound, which imparts distinct chemical properties and reactivity .
特性
IUPAC Name |
1-ethenyl-2-methoxy-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-4-9-7-5-6-8(2)10(9)11-3/h4-7H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTQXRPCZJHLGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


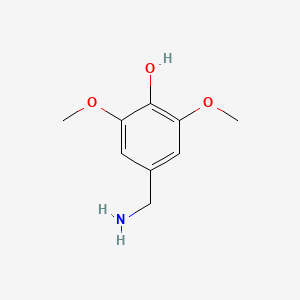

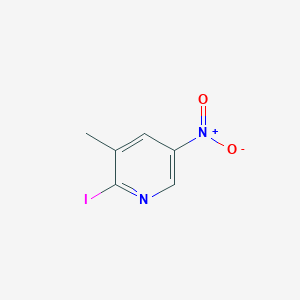

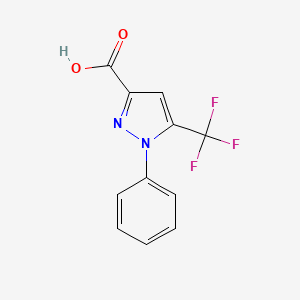
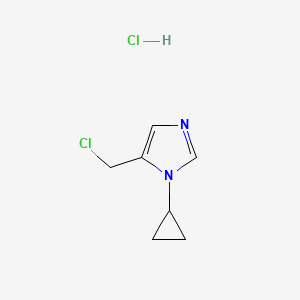



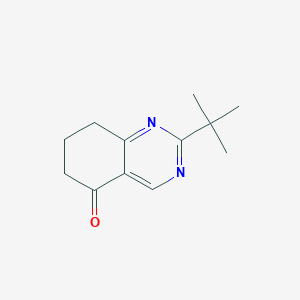
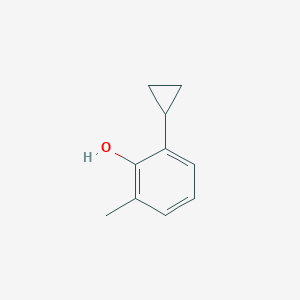

![ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate](/img/structure/B3142174.png)

